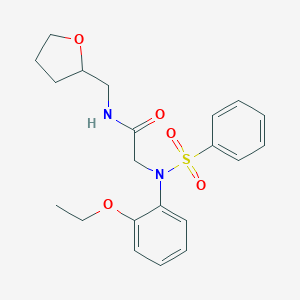![molecular formula C26H17ClFN3O2S B298935 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298935.png)
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been extensively studied for their diverse biological properties.
Scientific Research Applications
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been studied for its neuroprotective effects and its ability to modulate the immune system.
Mechanism of Action
The mechanism of action of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed to act through the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. The compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. The compound has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its broad range of biological activities. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for the study of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of interest is the study of the compound's mechanism of action and its potential to modulate other cellular processes. Finally, the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases, should be further explored.
Synthesis Methods
The synthesis of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2-chlorobenzaldehyde, indole-3-carboxaldehyde, and 2-fluorobenzaldehyde with thiourea in the presence of a catalyst. The reaction proceeds through a multicomponent reaction, which results in the formation of the final product. The synthesis method has been optimized to yield a high purity product with good yields.
properties
Product Name |
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Molecular Formula |
C26H17ClFN3O2S |
Molecular Weight |
489.9 g/mol |
IUPAC Name |
(5E)-5-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H17ClFN3O2S/c27-20-9-3-1-7-16(20)14-30-15-17(18-8-2-5-11-22(18)30)13-19-24(32)29-26(34)31(25(19)33)23-12-6-4-10-21(23)28/h1-13,15H,14H2,(H,29,32,34)/b19-13+ |
InChI Key |
HUTRLQYCNYVJEP-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F)Cl |
SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxyphenyl)-2-{4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B298853.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B298855.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)

![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)


![Ethyl 4-{[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B298874.png)